1-Butanol, 2,2-dimethyl-, carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanol, 2,2-dimethyl-, carbamate is an organic compound with the molecular formula C6H14O2N. It is a derivative of 1-butanol, where the hydroxyl group is replaced by a carbamate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butanol, 2,2-dimethyl-, carbamate can be synthesized through several methods. One common approach involves the reaction of 1-butanol, 2,2-dimethyl- with a carbamoyl chloride in the presence of a base. The reaction typically occurs under mild conditions and yields the desired carbamate product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phosgene-free methods. For example, the reaction of various amines with dimethyl carbonate in a flow-system synthesis has been presented as an efficient and safer alternative .
Chemical Reactions Analysis
Types of Reactions
1-Butanol, 2,2-dimethyl-, carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group back to the corresponding amine.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the reagents used
Scientific Research Applications
1-Butanol, 2,2-dimethyl-, carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-butanol, 2,2-dimethyl-, carbamate exerts its effects involves the interaction of the carbamate group with various molecular targets. The carbamate group can form stable complexes with proteins and enzymes, affecting their function. This interaction is often mediated through the formation of covalent bonds with amino acid residues in the active sites of enzymes .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-butanol: A similar alcohol compound without the carbamate group.
Ethyl carbamate: Another carbamate compound with different alkyl groups.
tert-Amyl alcohol: A branched alcohol with similar structural features
Uniqueness
1-Butanol, 2,2-dimethyl-, carbamate is unique due to its specific combination of the butanol backbone and the carbamate functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
3124-44-5 |
---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2,2-dimethylbutyl carbamate |
InChI |
InChI=1S/C7H15NO2/c1-4-7(2,3)5-10-6(8)9/h4-5H2,1-3H3,(H2,8,9) |
InChI Key |
FPAGVRGNEOLJQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.